molecular formula C8H14O B1584060 1,2-Epoxy-7-octene CAS No. 19600-63-6

1,2-Epoxy-7-octene

Cat. No. B1584060
M. Wt: 126.2 g/mol
InChI Key: UKTHULMXFLCNAV-UHFFFAOYSA-N
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Patent
US05406007

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|

Inputs

Step One
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C=C)C1
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(CC=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
O1CC1CCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05406007

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|

Inputs

Step One
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C=C)C1
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(CC=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
O1CC1CCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05406007

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|

Inputs

Step One
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C=C)C1
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(CC=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
O1CC1CCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05406007

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|

Inputs

Step One
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C=C)C1
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(CC=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
O1CC1CCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05406007

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|

Inputs

Step One
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C=C)C1
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(CC=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
O1CC1CCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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